N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea
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Description
“N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N’-phenylurea” is a chemical compound with the molecular formula C19H21F3N4O . It has a molecular weight of 378.399 . This compound is available for purchase from various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N’-phenylurea” are not fully detailed in the sources I found. The compound has a predicted LogP value of 4.47 , which suggests its lipophilicity.Scientific Research Applications
Arylpiperazine Derivatives and Serotonin Ligands
Arylpiperazine derivatives, including compounds structurally similar to N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea, have been studied for their affinity towards 5-HT1A serotonin receptors. These studies aim to develop agents with high affinity for these sites, potentially offering insights into novel treatments for conditions influenced by serotonin regulation. For instance, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine displays exceptionally high affinity for 5-HT1A sites, highlighting the therapeutic potential of arylpiperazine derivatives in neuropsychiatric disorders (Glennon et al., 1988).
Antimicrobial Activity
Research into N-(pyrimidin-5-yl)-N'-phenylureas has unveiled their significant anti-TMV (tobacco mosaic virus) activity, suggesting a potential application in the development of new pesticides. This includes the design and synthesis of various derivatives that exhibit high activity, surpassing that of traditional agents like virazole (Yuan et al., 2011).
Stability Studies
The stability of phenylpiperazine derivatives is crucial for their practical application in drug development. Investigations into the chemical stability of these compounds, including their degradation processes under different conditions, provide essential information for their formulation and storage. For example, studies on 2-[(4-phenylpiperazino)methyl]-2,3-dihydro-5H-[1,3]oxazolo[3,2-a]pyridine-5-one offer insights into the stability challenges and degradation pathways of phenylpiperazine derivatives (Tarsa et al., 2019).
Anticancer Agents
The synthesis and evaluation of phenylpiperazine derivatives as anticancer agents have shown promising results, especially in the context of prostate cancer. Compounds such as novel thiourea and thiazolidinone derivatives have demonstrated significant cytotoxic activities against various prostate cancer cell lines, indicating the potential of these compounds in cancer therapy (Demirci et al., 2019).
Properties
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-25-9-11-26(12-10-25)17-8-7-14(19(20,21)22)13-16(17)24-18(27)23-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUUVKIPEMSGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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